4''-(5-Chloro-2-thienyl)biphenyl-3-ol
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Overview
Description
4’-(5-Chloro-2-thienyl)biphenyl-3-ol is an organic compound that features a biphenyl structure with a hydroxyl group at the 3-position and a 5-chloro-2-thienyl substituent at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(5-Chloro-2-thienyl)biphenyl-3-ol typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the production of 4’-(5-Chloro-2-thienyl)biphenyl-3-ol may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4’-(5-Chloro-2-thienyl)biphenyl-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine substituent or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4’-(5-Chloro-2-thienyl)biphenyl-3-one.
Reduction: Formation of 4’-(5-Chloro-2-thienyl)biphenyl.
Substitution: Formation of 4’-(5-Substituted-2-thienyl)biphenyl-3-ol.
Scientific Research Applications
4’-(5-Chloro-2-thienyl)biphenyl-3-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4’-(5-Chloro-2-thienyl)biphenyl-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the biphenyl and thienyl moieties can engage in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4’-(5-Bromo-2-thienyl)biphenyl-3-ol
- 4’-(5-Methyl-2-thienyl)biphenyl-3-ol
- 4’-(5-Fluoro-2-thienyl)biphenyl-3-ol
Uniqueness
4’-(5-Chloro-2-thienyl)biphenyl-3-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine substituent can enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions compared to its analogs with different substituents.
Properties
Molecular Formula |
C16H11ClOS |
---|---|
Molecular Weight |
286.8 g/mol |
IUPAC Name |
3-[4-(5-chlorothiophen-2-yl)phenyl]phenol |
InChI |
InChI=1S/C16H11ClOS/c17-16-9-8-15(19-16)12-6-4-11(5-7-12)13-2-1-3-14(18)10-13/h1-10,18H |
InChI Key |
ABAQWDXYFZGNGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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